(5-Chloro-1H-benzimidazol-2-yl)acetic acid
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Overview
Description
(5-Chloro-1H-benzimidazol-2-yl)acetic acid is a chemical compound with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry .
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities .
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Benzimidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antifungal, and antiviral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-1H-benzimidazol-2-yl)acetic acid typically involves the reaction of 5-chloro-1H-benzimidazole with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-1H-benzimidazol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized benzimidazole compounds .
Scientific Research Applications
(5-Chloro-1H-benzimidazol-2-yl)acetic acid has several scientific research applications, including:
Comparison with Similar Compounds
Benzimidazole: The parent compound of (5-Chloro-1H-benzimidazol-2-yl)acetic acid, known for its broad range of biological activities.
2-Aminobenzimidazole: A derivative with significant antimicrobial and antifilarial activities.
Omeprazole: A benzimidazole-based drug used to treat peptic ulcers.
Uniqueness: this compound is unique due to the presence of the chloro and acetic acid functional groups, which confer specific chemical and biological properties. These functional groups allow for diverse chemical modifications and enhance the compound’s potential as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
2-(6-chloro-1H-benzimidazol-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)12-8(11-6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHUPGJLPIWIGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344486 |
Source
|
Record name | (5-Chloro-1H-benzimidazol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53350-32-6 |
Source
|
Record name | (5-Chloro-1H-benzimidazol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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